molecular formula C13H15F2N3 B15050780 N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B15050780
M. Wt: 251.27 g/mol
InChI Key: DJWLCBRSODYODC-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with fluoroethyl and fluorophenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-1H-pyrazol-5-amine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-fluorobenzyl chloride under similar conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl and fluorophenyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-2-((4-hydroxy-6-methyl-2-pyrimidinyl)thio)ethanone
  • 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid

Uniqueness

Compared to similar compounds, 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine stands out due to its unique combination of fluoroethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H15F2N3/c1-10-8-17-18(7-6-14)13(10)16-9-11-2-4-12(15)5-3-11/h2-5,8,16H,6-7,9H2,1H3

InChI Key

DJWLCBRSODYODC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)F

Origin of Product

United States

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